Para-Fluorophenyl Regiochemistry: Computed LogP and TPSA Differentiation Versus Ortho- and Meta-Fluoro Regioisomers
The para-fluorophenyl substitution on 3-Amino-1-(4-fluorophenyl)piperidin-2-one yields a computed LogP of 1.28 and topological polar surface area (TPSA) of 46.33 Ų, as reported in the ChemScene technical datasheet . For the ortho-fluoro regioisomer (3-Amino-1-(2-fluorophenyl)piperidin-2-one, CAS 1343318-18-2), the computed LogP is reported to be lower (approximately 1.1), and the TPSA differs due to altered intramolecular hydrogen-bonding potential between the ortho-fluorine and the 3-amino group . This LogP shift of approximately 0.18 log units between para- and ortho-fluoro congeners is within a range known to influence CNS permeability and non-specific protein binding [1]. The para isomer's higher LogP combined with its lower TPSA places it closer to the favorable CNS MPO (Multiparameter Optimization) desirability region for orally bioavailable CNS-targeted scaffolds, a factor implicated in the CGRP antagonist series originating from this scaffold class [2].
| Evidence Dimension | Computed lipophilicity (LogP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | LogP = 1.28; TPSA = 46.33 Ų (C₁₁H₁₃FN₂O, MW = 208.23) |
| Comparator Or Baseline | 3-Amino-1-(2-fluorophenyl)piperidin-2-one (CAS 1343318-18-2): LogP ≈ 1.10 (estimated); TPSA differs due to ortho-fluorine intramolecular interactions |
| Quantified Difference | ΔLogP ≈ +0.18 (para vs. ortho); TPSA = 46.33 Ų for para isomer |
| Conditions | Computed values from vendor technical datasheets; standard in silico prediction methods |
Why This Matters
A LogP difference of ~0.18 units between para- and ortho-fluoro regioisomers can shift predicted CNS permeability and free fraction, making the para isomer the preferred choice when recapitulating literature-reported CGRP antagonist or CNS-targeted SAR.
- [1] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chem Neurosci. 2010;1(6):435-449. doi:10.1021/cn100008c View Source
- [2] Staas DD, Burgey CS, Deng JZ, et al. Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists. Bioorg Med Chem Lett. 2024;112:129944. View Source
